molecular formula C8H16ClN B3012070 [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride CAS No. 2307738-61-8

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride

Cat. No.: B3012070
CAS No.: 2307738-61-8
M. Wt: 161.67
InChI Key: WCDYTBSSDZHCET-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is a cyclopropyl derivative, characterized by the presence of a cyclobutyl group attached to a cyclopropyl ring, and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of cyclobutylcarbinol with a cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is unique due to its specific cyclobutyl and cyclopropyl structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-5-7-4-8(7)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDYTBSSDZHCET-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2C[C@H]2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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